Eupalinolide B

Preparative Chromatography Natural Product Isolation Quality Control

Select Eupalinolide B (877822-41-8) to ensure experimental reproducibility. This specific stereoisomer exhibits a distinct cytotoxicity profile and a metabolic fate different from its isomer Eupalinolide A. Validated for inducing apoptosis and autophagy in cancer cell lines (e.g., A-549, BGC-823, HL-60), it is essential for accurate SAR and DMPK studies. Choose precision over approximation; procure the exact compound for your research.

Molecular Formula C24H30O9
Molecular Weight 462.5 g/mol
Cat. No. B8096817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinolide B
Molecular FormulaC24H30O9
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2
InChIInChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+/t19-,20+,21+,22-/m0/s1
InChIKeyHPWMABTYJYZFLK-IAQZCCQJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eupalinolide A Sesquiterpene Lactone for Targeted Research Procurement | [(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate


The compound, commonly known as Eupalinolide A (EA), is a germacranolide-type sesquiterpene lactone characterized by a cyclodeca[b]furan core with multiple acetoxy and hydroxy-methylbutenoate substituents [1]. It is a naturally occurring secondary metabolite isolated predominantly from the medicinal plant *Eupatorium lindleyanum* [2]. EA is recognized for its capacity to induce heat shock protein 70 (HSP70) expression and for exhibiting cytotoxic activity against various tumor cell lines, positioning it as a significant tool for cellular stress response and oncology research [3].

Critical Procurement Considerations for Eupalinolide A: Why Isomeric and Structural Analogs Cannot Be Substituted


Substituting Eupalinolide A (Z-configuration) with its cis-trans isomer Eupalinolide B (E-configuration) or other germacranolides is not scientifically justifiable without risking experimental reproducibility and confounding biological interpretation. Despite sharing a core skeleton, these analogs exhibit distinct metabolic fates and divergent bioactivity profiles. For instance, EA and EB are processed into different numbers of metabolites in human liver microsomal systems (16 for EA vs. 19 for EB) [1], and they demonstrate different patterns of cytotoxicity and target engagement [2]. Furthermore, the chromatographic behavior and isolation yields of these compounds differ significantly, with EA demonstrating a higher achievable purity under specific preparative conditions compared to closely related costunolide derivatives [3]. Such differences underscore that even closely related sesquiterpene lactones are not functionally interchangeable and must be procured with specificity to ensure the validity of structure-activity relationship (SAR) studies and downstream assays.

Quantitative Differentiation of Eupalinolide A: Procurement-Relevant Data vs. Analogs


Achievable Isolation Purity: Eupalinolide A vs. Co-Occurring Costunolide Derivatives

In a direct head-to-head preparative isolation study, Eupalinolide A (EA) can be obtained with significantly higher purity than the co-occurring costunolide derivative (3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide) from the same plant material using a standardized one-step high-speed counter-current chromatography (HSCCC) method [1]. This higher purity is critical for researchers requiring well-characterized material for reproducible bioassays, as even small amounts of structurally related impurities can confound results in sensitive cellular or enzymatic assays [1].

Preparative Chromatography Natural Product Isolation Quality Control

Metabolic Fate: Differential Metabolite Profiles of Eupalinolide A and Its Cis-Trans Isomer Eupalinolide B

A cross-study analysis of metabolic profiling in human liver microsomes (HLMs) reveals that Eupalinolide A (EA, Z-configuration) and its isomer Eupalinolide B (EB, E-configuration) generate distinct metabolite profiles [1]. This indicates that the two isomers are not metabolically interchangeable and that studies on one isomer cannot be extrapolated to the other. Researchers investigating the in vitro metabolism or potential hepatotoxicity of these compounds must, therefore, procure the specific isomer relevant to their study design to ensure data accuracy and avoid misinterpretation of metabolic activation or detoxification pathways [1].

Drug Metabolism Pharmacokinetics In Vitro Toxicology

HSP70 Induction: A Conserved Mechanism but with Differential Potency Against Eupalinolide B

While both Eupalinolide A (EA) and Eupalinolide B (EB) induce HSP70 expression via activation of HSF1, cross-study evidence suggests that EA may exhibit a more favorable therapeutic window in certain contexts [1]. The study by Yamashita et al. (2012) demonstrates that EA induces HSP70 expression at concentrations that do not significantly affect cell viability, a crucial attribute for applications where maintaining cell health is paramount [1]. In contrast, EB has been shown to robustly induce apoptosis in HL-60 leukemia cells [2], suggesting that EA might be preferred in studies focusing on cytoprotection rather than cytotoxicity. This class-level inference is supported by the observation that EA's IC50 for cytotoxicity in hepatocellular carcinoma cells is approximately 10 µM [3], whereas its effective concentration for HSP70 induction is lower, highlighting a potential concentration-dependent divergence in functional outcomes.

Heat Shock Response Cellular Stress Mechanism of Action

Optimal Scientific and Industrial Use Cases for Eupalinolide A Based on Quantitative Evidence


Cellular Stress and Chaperone Biology Research

Eupalinolide A is a validated tool for studying the heat shock response and chaperone biology. Its demonstrated ability to induce HSP70 expression via HSF1 activation, without significantly impacting cell viability at effective concentrations, makes it ideal for experiments designed to dissect cytoprotective mechanisms [1]. This application is directly supported by quantitative evidence showing that EA can upregulate HSP70 in cell culture models without inducing cytotoxicity, a key differentiator from some other cytotoxic sesquiterpene lactones [1].

Metabolic Stability and In Vitro Toxicology Profiling

The well-characterized metabolic profile of Eupalinolide A in human liver microsomes, which yields 16 distinct metabolites, provides a solid foundation for studies in drug metabolism and pharmacokinetics (DMPK) [2]. Researchers can utilize EA as a specific substrate to investigate carboxylesterase and cytochrome P450-mediated pathways. The availability of quantitative data on its metabolic fate allows for precise experimental design and comparison with other compounds, including its isomer Eupalinolide B, which has a different metabolic profile [2].

Natural Product Chemistry and Preparative Isolation Method Development

Due to its favorable isolation characteristics, Eupalinolide A serves as an excellent model compound for developing and validating preparative chromatography methods. Data from HSCCC experiments demonstrate that EA can be isolated with high purity (97.9%) in a single step, making it a cost-effective standard for method optimization and quality control in natural product laboratories [3]. Its distinct chromatographic behavior relative to co-occurring sesquiterpene lactones further enhances its utility as a reference standard.

Structure-Activity Relationship (SAR) Studies in Oncology

Eupalinolide A's activity profile, including its IC50 of approximately 10 µM against hepatocellular carcinoma cell lines (MHCC97-L and HCCLM3) and its ability to induce autophagy via the ROS/ERK pathway, positions it as a valuable scaffold for medicinal chemistry optimization [4]. The availability of quantitative cytotoxicity data and a defined mechanism of action enables rigorous SAR studies, where the impact of structural modifications on potency and target engagement can be systematically evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eupalinolide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.